Cas no 828-52-4 (4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid)

828-52-4 structure
Produktname:4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid
4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylic acid
- Bicyclo[2.2.2]octane-1-carboxylicacid, 4-(hydroxymethyl)-
- 4-HYDROXYMETHYL-BICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID
- AK102744
- NSC177415
- CPVMAYNPSFMOGK-UHFFFAOYSA-N
- 2806AC
- ZB1475
- FCH1219857
- OR312494
- AX8234283
- ST24043097
- 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid
- 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (ACI)
- NSC 177415
- DTXSID00306539
- AKOS006329185
- SCHEMBL20944070
- 828-52-4
- 4-(Hydroxymethyl)bicyclo(2.2.2)octane-1-carboxylic acid
- O11092
- NSC-177415
- EN300-198571
- MFCD20640208
- A1-01558
- DS-3928
- DA-18958
- AKOS016005512
- 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylicacid
- 4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid
-
- MDL: MFCD20640208
- Inchi: 1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13)
- InChI-Schlüssel: CPVMAYNPSFMOGK-UHFFFAOYSA-N
- Lächelt: O=C(C12CCC(CC1)(CO)CC2)O
Berechnete Eigenschaften
- Genaue Masse: 184.11
- Monoisotopenmasse: 184.11
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 57.5
- XLogP3: 0.7
Experimentelle Eigenschaften
- Dichte: 1.285
- Siedepunkt: 332.7°C at 760 mmHg
- Flammpunkt: 169.2°C
- Brechungsindex: 1.571
- PSA: 57.53000
- LogP: 1.40390
4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM123845-5g |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 97% | 5g |
$1227 | 2022-09-28 | |
Chemenu | CM123845-1g |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 97% | 1g |
$307 | 2021-08-05 | |
TRC | H879630-10mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM123845-1g |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 97% | 1g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD194-250mg |
4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid |
828-52-4 | 97% | 250mg |
1431CNY | 2021-05-08 | |
Enamine | EN300-198571-10.0g |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 95% | 10g |
$1087.0 | 2023-05-31 | |
Enamine | EN300-198571-0.1g |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 95% | 0.1g |
$104.0 | 2023-09-16 | |
Enamine | EN300-198571-5g |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 95% | 5g |
$650.0 | 2023-09-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H841756-100mg |
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 97% | 100mg |
767.70 | 2021-05-17 | |
Aaron | AR008IUA-2.5g |
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
828-52-4 | 95% | 2.5g |
$619.00 | 2025-01-23 |
4-(Hydroxymethyl)bicyclo2.2.2octane-1-carboxylic acid Verwandte Literatur
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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